![molecular formula C9H13NO3 B2694941 9-Oxa-3-azaspiro[5.5]undecane-2,4-dione CAS No. 4780-13-6](/img/structure/B2694941.png)
9-Oxa-3-azaspiro[5.5]undecane-2,4-dione
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Description
“9-Oxa-3-azaspiro[5.5]undecane-2,4-dione” is a chemical compound with the molecular formula C9H17NO . It is also known by other names such as “3-Oxa-9-azaspiro[5.5]undecane” in English, “3-Oxa-9-azaspiro[5.5]undecan” in German, and “3-Oxa-9-azaspiro[5.5]undécane” in French .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom in the ring . The average mass of this compound is 155.237 Da and the monoisotopic mass is 155.131012 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.24 . The compound is a liquid at room temperature .Scientific Research Applications
Enhanced Reactivity in Organic Synthesis
9-Oxa-3-azaspiro[5.5]undecane-2,4-dione derivatives demonstrate enhanced reactivity in organic synthesis. For instance, they show broad substrate scope in the Castagnoli-Cushman reaction with imines, indicating their potential as versatile intermediates in synthesizing complex organic molecules (Rashevskii et al., 2020).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor activities. A series of novel derivatives were synthesized and showed moderate to potent activity against various human cancer cell lines, highlighting their potential in cancer therapy (Yang et al., 2019).
Peptide Synthesis
This compound has also found application in peptide synthesis. A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), was described for preparing Fmoc-amino acids with high yields and purity, free from impurities resulting from Lossen rearrangement. This advancement is crucial for synthesizing peptides with precise sequences and high purity (Rao et al., 2016).
Spiroaminal Core in Natural Products
The structure of this compound is found as the core in several natural or synthetic products with significant biological activities. Its potential applications and the challenge of its chemical synthesis due to the novelty of its skeleton have been the subject of review, emphasizing its importance in medicinal chemistry (Sinibaldi & Canet, 2008).
Antibacterial Agents
Exploration of spirocyclic derivatives of ciprofloxacin revealed that derivatives of 1-oxa-9-azaspiro[5.5]undecane exhibit distinct activity against specific strains of bacteria, demonstrating the potential of such compounds in developing new antibacterial agents (Lukin et al., 2022).
properties
IUPAC Name |
9-oxa-3-azaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQXACPRAVVGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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